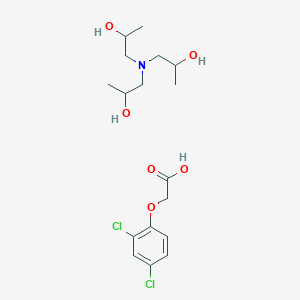

2,4-D triisopropanolammonium salt

Description

Properties

CAS No. |

18584-79-7 |

|---|---|

Molecular Formula |

C17H27Cl2NO6 |

Molecular Weight |

412.3 g/mol |

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-(2,4-dichlorophenoxy)acetic acid |

InChI |

InChI=1S/C9H21NO3.C8H6Cl2O3/c1-7(11)4-10(5-8(2)12)6-9(3)13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h7-9,11-13H,4-6H2,1-3H3;1-3H,4H2,(H,11,12) |

InChI Key |

SRPJGPPDQIFOGY-UHFFFAOYSA-N |

SMILES |

CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Canonical SMILES |

CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Other CAS No. |

18584-79-7 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Functional Properties

The table below compares 2,4-D triisopropanolammonium salt with structurally or functionally analogous herbicides:

Key Research Findings

- Efficacy and Synergy: In Agent White, this compound provides rapid defoliation, while picloram ensures long-term soil persistence . Combining this compound with aminopyralid (Milestone®) enhances control of invasive plants like thistles, with minimal soil residue .

- Toxicity and Environmental Impact: Triisopropanolammonium salts of surfactants (e.g., C12-14E2S) show severe eye irritation in rabbits, warranting careful handling . Picloram’s high persistence in soil raises ecological concerns, whereas 2,4-D salts degrade faster .

- Formulation Differences: 2,4-D dimethylamine salt is preferred for cost-effectiveness, while triisopropanolammonium salt is selected for compatibility with aminopyralid in premixes . Triethylammonium salts (e.g., clopyralid) are less common in modern formulations due to market shifts toward triisopropanolammonium and dimethylamine variants .

Preparation Methods

Synthesis of Triisopropanolamine

Triisopropanolamine (TIPA), the amine precursor for 2,4-D triisopropanolammonium salt, is synthesized via the reaction of ammonia with propylene oxide under controlled conditions. As detailed in CN1308287C, the process involves:

-

Ammonia activation : Liquefied ammonia (32 kg) is combined with deionized water (80 kg) to form a supersaturated solution, serving as both catalyst and solvent.

-

Propylene oxide addition : Propylene oxide (330 kg) is introduced at 2–5 kg/min, maintaining reactor pressure below 0.5 MPa and temperature between 20–75°C.

-

Byproduct control : Reaction parameters are optimized to minimize propylene glycol and ether byproducts, achieving TIPA purity >98% through fractional distillation.

This step is critical, as impurities in TIPA directly affect the salt-forming reaction’s efficiency.

Acid-Amine Neutralization

The 2,4-D acid (C8H6Cl2O3) is neutralized with TIPA in aqueous or solvent-mediated systems:

Key variables include:

-

Molar ratio : A 1:1.1–1.3 amine-to-acid ratio prevents unreacted acid residues.

-

Temperature : Reactions conducted at 60–70°C for 60–90 minutes achieve >95% conversion.

-

Solvent selection : Water is preferred for its dual role as reaction medium and heat regulator.

Industrial-Scale Production Protocols

Continuous Vacuum Desolvation

Adapting methodologies from CN105175249A, the process involves:

This protocol reduces solvent waste by 70% through recovery systems and achieves 98.6% yield in pilot trials.

Filtration and Drying Innovations

-

45 μm filter bags : Precipitated crystals are filtered at ambient temperature to avoid thermal degradation.

-

Nitrogen purging : Post-crystallization, nitrogen replaces air in packaging to prevent hygroscopic degradation.

Solvent Systems and Crystallization Dynamics

Polar Solvent Optimization

Methanol, ethanol, and acetone are compared for their impact on crystal morphology:

| Solvent | Crystal Size (μm) | Purity (%) |

|---|---|---|

| Methanol | 50–100 | 99.2 |

| Ethanol | 100–150 | 98.6 |

| Acetone | 30–80 | 98.8 |

Methanol produces the most uniform crystals due to its lower viscosity (0.59 cP at 25°C), facilitating rapid nucleation.

Non-Polar Solvent Pairing

Sherwood oil (60–90°C fraction) demonstrates superior moisture displacement compared to n-hexane, reducing final product moisture content to <0.5%.

Challenges and Mitigation Strategies

Viscosity Management

High-viscosity reaction mixtures (≥500 cP) at 70°C are addressed by:

Byproduct Formation

Unreacted 2,4-D acid (<2%) is mitigated through:

-

pH monitoring : Maintaining pH 6.5–7.0 during neutralization.

-

Post-reaction holds : Extending reaction time by 15–20 minutes improves conversion.

Environmental and Economic Considerations

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying 2,4-D triisopropanolammonium salt in herbicide formulations?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection is optimal for quantifying the compound due to its sensitivity to aromatic chlorinated structures.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly distinguishing the triisopropanolammonium counterion from other salts like triethylammonium .

- Titration methods (e.g., acid-base titration) verify purity, as described in reagent testing protocols .

- Supplementary Data : Include chromatograms, NMR spectra, and purity certificates, adhering to IUPAC naming and SI units .

Basic: How should researchers design experiments to evaluate the herbicidal efficacy of this compound against resistant weeds?

Methodological Answer:

- Use a randomized complete block design with ≥3 replications to account for spatial variability. Test dose-response curves (e.g., 0.5–3.0 kg acid equivalent/ha) and compare with other salts (e.g., dimethylamine) .

- Key Metrics : Weed survival rates, dry biomass reduction, and time to symptom onset. Apply ANOVA followed by Fisher’s Protected LSD test (α = 0.05) to analyze interactions between salt type, dose, and adjuvant use (e.g., ammonium sulfate) .

- Field Validation : Conduct soil persistence studies at 60–120 cm depth to assess leaching potential, referencing picloram’s behavior in Agent White formulations .

Advanced: How does co-formulation with aminopyralid (as a triisopropanolammonium salt) influence the environmental persistence and efficacy of this compound?

Methodological Answer:

- Synergistic Effects : Aminopyralid enhances long-term weed control due to its higher soil persistence (half-life >90 days vs. 2,4-D’s 14–28 days). Monitor residual activity using bioassays with sensitive plants (e.g., legumes) .

- Leaching Risk : Conduct column studies with soil profiles to quantify vertical mobility. Use HPLC-MS to track both compounds in leachates, noting aminopyralid’s higher solubility in water .

- Ecotoxicity : Evaluate acute aquatic toxicity (e.g., LC50 for Daphnia magna) due to the compound’s classification as "very high risk" in similar formulations .

Advanced: What experimental approaches resolve contradictions in dose-response data for this compound across soil types?

Methodological Answer:

- Soil-Specific Calibration : Perform parallel experiments in loam, clay, and sandy soils. Measure organic matter content and pH, as these modulate herbicide adsorption and bioavailability .

- Statistical Modeling : Use multivariate regression to isolate soil parameters (e.g., cation exchange capacity) influencing efficacy. Cross-validate with machine learning algorithms (e.g., random forests) .

- Controlled Lab Studies : Replicate conflicting results in hydroponic systems to eliminate soil variability, then reintroduce soil factors incrementally .

Basic: What are the key considerations for synthesizing high-purity this compound in the lab?

Methodological Answer:

- Counterion Exchange : React 2,4-D acid with triisopropanolamine in anhydrous ethanol. Monitor pH to ensure complete neutralization (target pH 6.5–7.0) .

- Crystallization : Use slow evaporation at 4°C to obtain pure crystals. Verify anhydrous conditions via Karl Fischer titration .

- Purity Analysis : Characterize via melting point, elemental analysis, and FT-IR to confirm absence of residual solvents or byproducts .

Advanced: How can researchers optimize formulations to reduce non-target plant toxicity while maintaining herbicidal efficacy?

Methodological Answer:

- Adjuvant Screening : Test surfactants (e.g., alkyl polyglycosides) to enhance leaf adhesion, reducing runoff. Compare EC50 values for target weeds vs. crops like soybeans .

- Microencapsulation : Use biodegradable polymers (e.g., polylactic acid) for controlled release. Assess bioavailability via soil microbial activity assays .

- Field Trials : Implement drone-based spraying to minimize drift. Validate with GIS mapping of application zones and off-target plant health monitoring .

Basic: What standardized protocols exist for evaluating the soil half-life of this compound?

Methodological Answer:

- OECD Guideline 307 : Incubate soil samples under controlled moisture and temperature (20–25°C). Extract residues at intervals (0, 7, 14, 28 days) via accelerated solvent extraction (ASE) and quantify via LC-MS/MS .

- Data Interpretation : Fit degradation data to first-order kinetics. Report DT50 (time for 50% degradation) and DT90, noting differences between aerobic and anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.